3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid is a heterocyclic compound with a unique structure that includes a formyl group and a carboxylic acid group attached to a tetrahydrobenzoazepine ring.
Preparation Methods
The synthesis of 3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Tetrahydrobenzoazepine Ring: This step involves the cyclization of a suitable precursor, often using a catalyst such as aluminum chloride in a solvent like dichloroethane at low temperatures (0-20°C).
Introduction of the Formyl Group: The formyl group can be introduced through a formylation reaction, often using reagents like formic acid or formamide.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which may involve the use of carbon dioxide under specific conditions.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the formyl group to an alcohol group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Condensation: The formyl group can participate in condensation reactions, forming larger molecules through the reaction with amines or hydrazines.
Scientific Research Applications
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid has several scientific research applications :
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in studies involving enzyme interactions and receptor binding, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of 3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid involves its interaction with specific molecular targets . The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, stabilizing the compound’s binding to its targets. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid can be compared with other similar compounds, such as :
2,3,4,5-Tetrahydro-1H-benzo[D]azepine: Lacks the formyl and carboxylic acid groups, making it less reactive in certain chemical reactions.
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
7-Carboxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine: Lacks the formyl group, altering its ability to participate in condensation reactions.
The presence of both the formyl and carboxylic acid groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-formyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-8-13-5-3-9-1-2-11(12(15)16)7-10(9)4-6-13/h1-2,7-8H,3-6H2,(H,15,16) |
InChI Key |
LNRKKVMHLUOPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=C1C=CC(=C2)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.